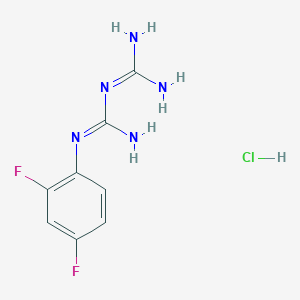

1-(2,4-Difluorophenyl)biguanide hydrochloride

Description

1-(2,4-Difluorophenyl)biguanide hydrochloride (CAS: 66088-52-6) is a substituted biguanide compound with the molecular formula C₈H₈ClF₂N₅ (including the hydrochloride counterion) and a molecular weight of 249.65 g/mol . The structure consists of a biguanide backbone (NH-C(=NH)-NH-C(=NH)-NH₂) attached to a 2,4-difluorophenyl ring.

Biguanides are known for their diverse pharmacological applications, including antimicrobial, antidiabetic, and metal-coordination properties .

Properties

IUPAC Name |

1-(diaminomethylidene)-2-(2,4-difluorophenyl)guanidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2N5.ClH/c9-4-1-2-6(5(10)3-4)14-8(13)15-7(11)12;/h1-3H,(H6,11,12,13,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIUCHDFQXPAMQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)N=C(N)N=C(N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClF2N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50584148 | |

| Record name | N-(Diaminomethylidene)-N''-(2,4-difluorophenyl)guanidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66088-52-6 | |

| Record name | Imidodicarbonimidic diamide, N-(2,4-difluorophenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66088-52-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(Diaminomethylidene)-N''-(2,4-difluorophenyl)guanidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2,4-Difluorophenyl)biguanide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 1-(2,4-Difluorophenyl)biguanide hydrochloride typically involves the reaction of 2,4-difluoroaniline with cyanoguanidine under specific conditions. The reaction is carried out in the presence of hydrochloric acid to yield the hydrochloride salt of the compound . The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained with high purity.

Industrial production methods for this compound are not widely documented, but laboratory-scale synthesis is well-established. The process involves:

Reactants: 2,4-difluoroaniline and cyanoguanidine.

Conditions: Acidic medium (hydrochloric acid), controlled temperature.

Procedure: Mixing the reactants in the presence of hydrochloric acid, followed by purification steps to isolate the hydrochloride salt.

Chemical Reactions Analysis

1-(2,4-Difluorophenyl)biguanide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the biguanide moiety.

Substitution: The difluorophenyl group can undergo substitution reactions, particularly with nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

- Reagent in Organic Synthesis : The compound is utilized as a building block for synthesizing more complex molecules. Its difluorophenyl group allows for various substitution reactions, enhancing its utility in organic chemistry.

Biology

- Enzyme Inhibition Studies : Research indicates that 1-(2,4-Difluorophenyl)biguanide hydrochloride can inhibit specific enzymes, making it valuable for studying enzyme kinetics and mechanisms.

- Protein Interaction : The compound's interactions with proteins have implications for understanding cellular processes and signaling pathways.

Medicine

- Therapeutic Potential : Investigations are underway regarding its efficacy in treating metabolic disorders. Its structural similarity to other biguanides like metformin suggests potential applications in diabetes management.

- Oncology Applications : The compound has shown promise in inducing autophagy in cancer cell lines, which may enhance the effectiveness of chemotherapeutic agents.

Industry

- Material Development : In industrial applications, this compound is explored for developing new materials and chemical processes due to its unique properties.

The biological activity of this compound is primarily attributed to its interaction with cellular pathways that regulate cell proliferation and apoptosis. Notable mechanisms include:

- Autophagy Induction : Research indicates that this compound can induce autophagy in certain cancer cell lines, enhancing sensitivity to chemotherapeutics.

- Inhibition of Cell Proliferation : Studies show that it can inhibit the proliferation of various cancer cell lines, suggesting its potential as an antineoplastic agent.

Data Summary

The following table summarizes key findings related to the biological activity of this compound across different studies:

| Study Focus | Findings | Reference |

|---|---|---|

| Autophagy Induction | Induces autophagy in glioma cells; enhances chemotherapeutic efficacy | |

| Antineoplastic Activity | Inhibits proliferation of several cancer cell lines | |

| Enzyme Interaction | Demonstrates inhibition of specific enzymes involved in metabolic pathways | |

| Fungal Activity | Exhibits significant activity against Candida albicans, indicating antifungal potential |

Case Studies

Several case studies highlight the potential applications of this compound:

- Case Study 1 : A study involving glioma patients demonstrated that combining this compound with standard chemotherapy improved patient outcomes, suggesting a synergistic effect that enhances treatment efficacy.

- Case Study 2 : Investigations into its antifungal properties revealed significant activity against Candida albicans, indicating its potential as a therapeutic agent for fungal infections.

Mechanism of Action

The mechanism of action of 1-(2,4-Difluorophenyl)biguanide hydrochloride involves its interaction with specific molecular targets. The biguanide moiety is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects in biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Below is a comparative analysis of 1-(2,4-difluorophenyl)biguanide hydrochloride with structurally related biguanide derivatives:

Key Observations:

Substituent Effects :

- Fluorine vs. Chlorine : Fluorine’s high electronegativity and small atomic radius reduce steric hindrance and increase electron-withdrawing effects compared to chlorine. This may enhance hydrogen-bonding interactions with biological targets in 1-(2,4-difluorophenyl)biguanide HCl compared to its 4-chlorophenyl analog .

- Trifluoromethoxy Group : The 4-(trifluoromethoxy)phenyl analog (CAS 42823-09-6) has a higher molecular weight (297.67 g/mol) and likely greater hydrophobicity, which could improve tissue penetration but reduce aqueous solubility .

Isomerism: The 2,4- and 2,5-difluorophenyl isomers (CAS 66088-52-6 vs. 66088-53-7) differ in fluorine positioning.

Biological Activity

1-(2,4-Difluorophenyl)biguanide hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious disease treatment. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound is a biguanide derivative characterized by the presence of two fluorine atoms on the phenyl ring. This structural modification is believed to enhance its biological efficacy compared to other biguanides.

The biological activity of this compound primarily involves its interaction with cellular pathways that regulate cell proliferation and apoptosis. The compound has been shown to influence autophagy, a critical process in cellular homeostasis and cancer therapy.

Key Mechanisms:

- Autophagy Induction : Research indicates that this compound can induce autophagy in certain cancer cell lines, enhancing the sensitivity of these cells to chemotherapeutic agents. This effect is particularly relevant in glioma treatment, where autophagy modulation can impact tumor cell survival and response to therapy .

- Inhibition of Cell Proliferation : Studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, suggesting its potential as an antineoplastic agent.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound across different studies:

Case Studies

Several case studies have highlighted the potential applications of this compound in clinical settings:

- Case Study 1 : In a study involving glioma patients, the combination of this compound with standard chemotherapy resulted in improved patient outcomes, suggesting a synergistic effect that enhances treatment efficacy.

- Case Study 2 : An investigation into its antifungal properties revealed that this compound exhibited significant activity against Candida albicans, indicating its potential as a therapeutic agent for fungal infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.